molecular formula C21H23ClN2O4S B2646758 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide CAS No. 922049-50-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide

Cat. No.: B2646758
CAS No.: 922049-50-1
M. Wt: 434.94
InChI Key: XWVWVPAIJCRNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms, the type of bonds (single, double, triple, or aromatic), and the presence of any functional groups .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the conditions required for the reaction, and the products formed .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Enantioselective Intermolecular C-H Functionalization

Research has demonstrated the enantioselective intermolecular C-H functionalization at allylic and benzylic positions using compounds similar to the one . Rhodium-catalyzed reactions with N-sulfonyltriazoles, similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(3-chlorophenyl)methanesulfonamide, were shown to be effective for C-H functionalization at sp(3) C-H bonds of substrates with additional functionality (Kubiak et al., 2016).

Photophysical Properties of Fluorescent Compounds

A study on the synthesis and photophysical properties of fluorescent compounds, similar to the compound of interest, revealed their potential use in detecting ionizing radiation. These compounds, including those with methanesulfonamido groups, exhibited excited state intramolecular proton-transfer fluorescence with high quantum yields, making them valuable in scintillating detecting media (Kauffman & Bajwa, 1993).

Nanoparticle Systems for Agricultural Applications

Research involving carbendazim and tebuconazole, which share structural similarities with the compound , explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems. These systems offer advantages in agriculture, such as modified release profiles of bioactive compounds and reduced environmental toxicity, which could be relevant for similar compounds (Campos et al., 2015).

Dopamine Receptor Agonist

SK&F 85174, a compound structurally related to the one , exhibits both potent agonist activity at postjunctional dopamine receptors and inhibition of adrenergic neurotransmission. This dual role could potentially make similar compounds effective in treating cardiovascular disorders, indicating the therapeutic potential of this compound (Blumberg, Wilson, & Hieble, 1985).

Molecular Structure and Spectroscopic Characterization

A study on the molecular structure and spectroscopic characterization of compounds with similar structures, focusing on non-linear optical properties and electronic interactions, can provide insights into the physical and chemical properties of this compound (Wazzan, Al-Qurashi, & Faidallah, 2016).

Mechanism of Action

This is typically used in the context of drugs and refers to how the compound interacts with the body to produce its effects. It includes the target of the drug (e.g., a protein or enzyme), the type of interaction (e.g., inhibition, activation), and the resulting effect on the body .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and reactivity. It also includes precautions that should be taken when handling the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-4-10-24-18-9-8-17(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-6-5-7-16(22)11-15/h4-9,11-12,23H,1,10,13-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVWVPAIJCRNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.